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Compound of Interest

2-Chloro-6-

Compound Name:
(methyithio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255

Get Quote

\ J

CAS Number: 201987-39-5 Molecular Formula: CsH7CIOS Molecular Weight: 186.66 g/mol [1]

Executive Summary & Chemical Profile

2-Chloro-6-(methylthio)benzaldehyde represents a "push-pull" aromatic system where the
electrophilic aldehyde is flanked by an electron-withdrawing halogen (chlorine) and an electron-
donating chalcogen (thiomethyl).[1] This unique ortho,ortho-disubstitution pattern creates a
highly functionalizable core.[1] The steric crowding around the carbonyl carbon, combined with
the orthogonality of the aryl chloride and thioether moieties, allows for divergent synthetic
pathways:

» Nucleophilic Aromatic Substitution (SnAr): Activation of the C-Cl bond via the aldehyde
electron-withdrawing group (EWG).[1]

o Heterocyclization: Proximity of the SMe and CHO groups facilitates ring closure to
benzisothiazoles and thioxanthones.
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 Sulfur Oxidation: Modulation of the SMe group to sulfoxides (S=0) or sulfones (SOz2),
drastically altering the ring's electronic bias.

Synthesis of the Core Scaffold

The most robust industrial route to 2-Chloro-6-(methylthio)benzaldehyde utilizes a controlled
Nucleophilic Aromatic Substitution (SnAr) on 2,6-dichlorobenzaldehyde.[1]

Experimental Protocol: Monosubstitution of 2,6-
Dichlorobenzaldehyde

Context: This protocol ensures mono-substitution, preventing the formation of the
bis(methylthio) byproduct.[1]

Reagents:

e 2,6-Dichlorobenzaldehyde (1.0 equiv)[1]

e Sodium thiomethoxide (NaSMe) (1.1 equiv)[1]

e Solvent: N,N-Dimethylformamide (DMF) (anhydrous)[1]

Procedure:

Preparation: Charge a reaction vessel with 2,6-dichlorobenzaldehyde (20 g, 114 mmol) and
anhydrous DMF (200 mL). Cool the solution to 0°C using an ice/brine bath.

e Addition: Add sodium thiomethoxide (8.81 g, 125 mmol) portion-wise over 30 minutes.
Critical: Maintain internal temperature < 5°C to avoid bis-substitution.

» Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12—-16
hours under nitrogen atmosphere.

o Workup: Pour the reaction mixture into ice-cold water (1 L). A yellow precipitate will form
immediately.

« Isolation: Collect the solid by vacuum filtration.[2] Wash the filter cake with cold water (3 x
100 mL) to remove residual DMF and inorganic salts.
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« Purification: Dry the solid under vacuum (40°C) to afford the title compound.
o Typical Yield: 85-92%][1]

o Appearance: Yellow crystalline solid.

Mechanistic Insight: The aldehyde group at C1 activates both ortho positions. However, once
the first SMe group is installed, its electron-donating resonance effect (+M) deactivates the ring
slightly, making the second chloride displacement significantly slower, thus allowing for high

selectivity.[1]

Fundamental Reactivity Pathways

The utility of this scaffold lies in its ability to serve as a precursor for fused heterocycles.

Pathway A: Benzisothiazole Formation (HCV Inhibitor
Synthesis)

Reaction with hydroxylamine or ammonia sources leads to cyclization. The SMe group acts as
a latent nucleophile (if deprotected) or participates in oxidative cyclization.

e Mechanism: Condensation of the aldehyde with hydroxylamine-O-sulfonic acid or similar
aminating agents, followed by intramolecular displacement of the methyl group or oxidative
closure.[1]

o Application: Synthesis of 3-substituted benzisothiazoles, a class of compounds validated as
Hepatitis C Virus (HCV) polymerase inhibitors.[1]

Pathway B: Sulfur Oxidation (Agrochemical Precursors)

The thioether is easily oxidized to the sulfone (SOz2Me).

e Reagent:m-CPBA (2.2 equiv) or H202/Na2WOa.[1]
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e Result: 2-Chloro-6-(methylsulfonyl)benzaldehyde.[1]

 Significance: The sulfone is a potent electron-withdrawing group.[1] This transformation
inverts the electronics of the C6 position from donating to withdrawing, making the C2-ClI
bond highly susceptible to a second SnAr displacement by nucleophiles (e.g., in the
synthesis of Tembotrione-class herbicides).[1]

Pathway C: Knoevenagel & Aldol Condensations

The aldehyde proton is sterically crowded but remains reactive toward active methylene
compounds.

e Reaction: Condensation with malononitrile or 1,3-cyclohexanediones.[1]
o Use Case: Formation of the triketone pharmacophore found in HPPD inhibitor herbicides.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways starting from the 2,6-
dichlorobenzaldehyde precursor.
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Figure 1: Divergent synthetic pathways from the 2-Chloro-6-(methylthio)benzaldehyde core.
[1]

Comparative Data: Substituent Effects
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The following table highlights how the 2-SMe group alters the reactivity compared to the parent
2,6-dichloro compound.

2,6- 2-Chloro-6-
. . Impact on
Property Dichlorobenzaldeh (methylthio)benzal .
Reactivity
yde dehyde
o SMe donates e-,
o Electron Deficient Push-Pull o
Electronic Bias stabilizing the
(EWG/EWG) (EWG/EDG)
carbonyl.
o High (Activated for Moderate Selective substitution
C-CI Reactivity ) )
SnAr) (Deactivated by SMe) at C2 is harder.[1]
Better cell
Solubility Low in polar solvents Improved lipophilicity permeability for drug
scaffolds.
) Allows "activation” of
o ) High (S - SO -
Oxidation Potential Inert S02) the molecule post-
2
synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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